Physicochemical Properties of Dimethyl Arsenate: A Technical Guide
Physicochemical Properties of Dimethyl Arsenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl arsenate, also known as dimethylarsinic acid (DMAA) or cacodylic acid, is an organoarsenic compound that plays a significant role in environmental science and toxicology. It is a major metabolite of inorganic arsenic in many organisms, including humans, and has also been used as a herbicide.[1][2] Understanding its physicochemical properties is crucial for assessing its environmental fate, biological interactions, and potential toxicological effects. This guide provides a comprehensive overview of the core physicochemical characteristics of dimethyl arsenate, detailed experimental protocols for their determination, and visualizations of its metabolic and analytical workflows.
Core Physicochemical Properties
The fundamental physical and chemical properties of dimethyl arsenate are summarized in the table below. These parameters are essential for predicting its behavior in various environmental and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₂H₇AsO₂ | [1] |
| Molecular Weight | 138.00 g/mol | [1] |
| Appearance | Colorless, odorless crystalline solid | [1] |
| Melting Point | 195-196 °C | [1] |
| Boiling Point | > 200 °C | [1][3] |
| Water Solubility | 2 x 10⁶ mg/L (at 25 °C) | [1] |
| pKa | 1.57 | [1] |
| Vapor Pressure | 4.6 x 10⁻³ mm Hg (at 25 °C) | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | All arsenic species, with some exceptions, were able to diffuse through the lipid bilayer of liposomes, with liposome–water partition coefficients between 0.04 and 0.13.[4][5][6] | |
| Synonyms | Cacodylic acid, Dimethylarsinic acid, Agent Blue | [1][2] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to chemical characterization. The following sections detail the methodologies for measuring the key properties of dimethyl arsenate. These protocols are based on established international standards, such as the OECD Guidelines for the Testing of Chemicals.[7][8][9][10][11]
Melting Point Determination (Capillary Method)
The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.
-
Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.[6][12][13][14][15]
-
Procedure :
-
A small amount of dimethyl arsenate is finely powdered using a mortar and pestle.[13][14]
-
The powdered sample is packed into a capillary tube to a height of 1-2 mm.[6][14]
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[13]
-
The assembly is placed in a heating bath (e.g., oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).[12][13]
-
The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute near the expected melting point.[13]
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.[12][13]
-
Water Solubility (Shake-Flask Method)
This method determines the saturation concentration of a substance in water at a given temperature.
-
Apparatus : Flask with a stirrer, constant temperature bath, analytical balance, filtration system, and a suitable analytical method for quantification (e.g., HPLC-ICP-MS).
-
Procedure :
-
An excess amount of dimethyl arsenate is added to a known volume of deionized water in a flask.
-
The flask is placed in a constant temperature bath (e.g., 25°C) and agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.[16]
-
The solution is allowed to stand to let undissolved particles settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any suspended particles.[16]
-
The concentration of dimethyl arsenate in the filtered saturated solution is determined using a validated analytical method.[17]
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is determined by titrating a solution of the compound with a standard solution of a strong base or acid and monitoring the pH.
-
Apparatus : Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.[1][3][18]
-
Procedure :
-
A known concentration of dimethyl arsenate is dissolved in a suitable solvent (typically water).
-
The solution is placed in a beaker with a magnetic stirrer, and the pH electrode is immersed in the solution.[1][3]
-
A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small increments from a burette.[1][3]
-
The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[1]
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the buffer region).[19]
-
Vapor Pressure Determination (Static Method)
The static method measures the equilibrium vapor pressure of a substance in a closed system at a given temperature.
-
Apparatus : A vacuum-tight apparatus with a pressure gauge, a sample container, and a thermostat.[2][20][21][22]
-
Procedure :
-
A sample of dimethyl arsenate is placed in the sample container.
-
The apparatus is evacuated to remove air and degas the sample.[20][21]
-
The sample is brought to the desired temperature using the thermostat.
-
The system is allowed to reach equilibrium, at which point the pressure reading from the gauge is recorded as the vapor pressure.[20][21]
-
This process is repeated at several different temperatures to obtain a vapor pressure curve.
-
Octanol-Water Partition Coefficient (Shake-Flask Method)
The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is determined by measuring its distribution between n-octanol and water.
-
Apparatus : Separatory funnel, shaker, centrifuge (optional), analytical instrumentation for quantification.[23][24][25]
-
Procedure :
-
n-Octanol and water are pre-saturated with each other.
-
A known amount of dimethyl arsenate is dissolved in either the water or n-octanol phase.
-
The two phases are combined in a separatory funnel in a defined volume ratio.
-
The funnel is shaken for a sufficient time to allow for partitioning equilibrium to be reached.
-
The phases are separated, by centrifugation if necessary to break up emulsions.
-
The concentration of dimethyl arsenate in both the n-octanol and water phases is determined using a suitable analytical method.
-
The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[24]
-
Visualizations
Metabolic Pathway of Inorganic Arsenic
The following diagram illustrates a simplified metabolic pathway for inorganic arsenic, leading to the formation of dimethyl arsenate and subsequent metabolites. This process primarily involves reduction and oxidative methylation steps.
Caption: Simplified metabolic pathway of inorganic arsenic.
Experimental Workflow for Dimethyl Arsenate Analysis
This diagram outlines a typical experimental workflow for the separation and quantification of dimethyl arsenate from an aqueous sample using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).
Caption: Workflow for dimethyl arsenate analysis by HPLC-ICP-MS.
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